molecular formula C17H16FNO4S2 B2819983 N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-fluoro-N-(p-tolyl)benzenesulfonamide CAS No. 380189-24-2

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-fluoro-N-(p-tolyl)benzenesulfonamide

Cat. No. B2819983
CAS RN: 380189-24-2
M. Wt: 381.44
InChI Key: VRDUXTCGOHQDBB-UHFFFAOYSA-N
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Description

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-fluoro-N-(p-tolyl)benzenesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Synthesis and Biochemical Evaluation

  • Inhibitors of Kynurenine 3-Hydroxylase : Certain benzenesulfonamide derivatives are synthesized and evaluated as inhibitors of kynurenine 3-hydroxylase, an enzyme relevant in the kynurenine pathway after neuronal injury (Röver et al., 1997).

Antitumor Activity

  • Antitumor Properties : Specific benzenesulfonamides display notable activity and selectivity towards lung cancer and melanoma cell lines (Sławiński & Brzozowski, 2006).
  • Carbonic Anhydrase Inhibitors : Some derivatives have been studied for their potential as carbonic anhydrase inhibitors, relevant in tumor-specificity and cytotoxicity investigations (Gul et al., 2016).

Pharmacological Evaluation

  • Acetylcholinesterase and Carbonic Anhydrase Inhibition : Novel compounds were found to significantly inhibit acetylcholinesterase and carbonic anhydrase enzymes, suggesting potential therapeutic applications (Yamali et al., 2020).

Cyclooxygenase-2 Inhibitors

  • COX-2 Inhibition : Certain sulfonamide derivatives, particularly those with a fluorine atom, have been identified as potent and selective inhibitors of cyclooxygenase-2, an enzyme associated with inflammation and pain (Hashimoto et al., 2002).

Anticancer Drug Candidates

  • Selective hCA IX or hCA XII Inhibitors : New benzensulfonamide compounds have shown promising anticancer properties by selectively inhibiting human carbonic anhydrase isoenzymes IX and XII, which are involved in tumor growth and metastasis (Gul et al., 2018).

Miscellaneous Applications

  • Molecular Electronic Device : A molecule containing a nitroamine redox center demonstrated significant on-off peak-to-valley ratio in electronic devices, highlighting potential applications in molecular electronics (Chen et al., 1999).
  • Organic Solar Cells : Certain derivatives have been applied in organic solar cells, demonstrating enhanced performance and compatibility (Zeng et al., 2020).

Detection Techniques

  • Fluorescent Probe Development : Sulfonamide derivatives have been utilized in the development of fluorescent probes for the detection of specific ions in aqueous solutions and in bioimaging applications (Ravichandiran et al., 2020).

properties

IUPAC Name

N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-4-fluoro-N-(4-methylphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FNO4S2/c1-13-2-6-15(7-3-13)19(16-10-11-24(20,21)12-16)25(22,23)17-8-4-14(18)5-9-17/h2-11,16H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRDUXTCGOHQDBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(C2CS(=O)(=O)C=C2)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-fluoro-N-(p-tolyl)benzenesulfonamide

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